Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate
Description
Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate is an organochemical ester characterized by a unique combination of functional groups:
- IUPAC Name: this compound
- Molecular Formula: C₁₀H₁₆O₃
- Key Structural Features:
- Ester group (–COO–) at position 1.
- Hydroxyl (–OH) and two methyl (–CH₃) groups at positions 2 and 3.
- Triple bond (alkyne) at position 2.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2,5-dimethylhex-3-ynoate |
InChI |
InChI=1S/C10H16O3/c1-5-13-9(11)10(4,12)7-6-8(2)3/h8,12H,5H2,1-4H3 |
InChI Key |
IDAGUVNLRVSJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C#CC(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
The table below highlights key differences and similarities with select compounds:
Key Observations :
- Alkyne Reactivity: The triple bond in this compound distinguishes it from non-unsaturated esters like ethyl acetoacetate. This alkyne enables click chemistry (e.g., Huisgen cycloaddition) or hydrogenation to alkanes, expanding its utility in polymer or pharmaceutical synthesis.
- Hydroxy Group: The α-hydroxy group may enhance hydrogen bonding, increasing water solubility compared to non-hydroxy esters. However, steric hindrance from the 2,5-dimethyl groups could reduce this effect.
- Cyclic vs. Linear Structures: DHF () is a cyclic furanone with flavor applications due to its aroma, while the target compound’s linear alkyne-ester structure may favor synthetic versatility over direct flavor use .
- Industrial Relevance: Hexamethylene diisocyanate () is a high-volume industrial monomer, whereas this compound’s niche applications likely reside in specialty chemicals .
Physicochemical and Analytical Considerations
- Stability : The alkyne group may render the compound prone to oxidation or polymerization under acidic/alkaline conditions, unlike DHF, which is stabilized by its aromatic furan ring .
- Analytical Methods: While the stable isotope dilution assay () is tailored for DHF quantification, similar techniques (e.g., GC-MS, NMR) could be adapted for this compound analysis, given its ester and hydroxy motifs .
Notes
- Comparisons are extrapolated from structural and functional analogies.
- This analysis assumes reactivity and applications based on established organic chemistry principles.
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